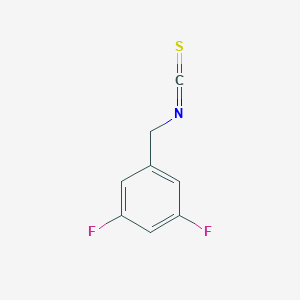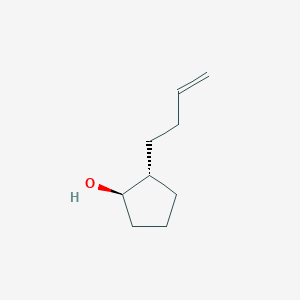
(1R,2S)-2-(but-3-en-1-yl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-(but-3-en-1-yl)cyclopentan-1-ol is an organic compound that belongs to the class of cyclopentanol derivatives. This compound features a cyclopentane ring substituted with a butenyl group and a hydroxyl group. The “rac-” prefix indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(but-3-en-1-yl)cyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with but-3-en-1-ylmagnesium bromide (Grignard reagent) under anhydrous conditions, followed by acidic workup to yield the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(but-3-en-1-yl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding alkane using hydrogenation with a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO₄ under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Cyclopentanone or but-3-en-1-ylcyclopentanone.
Reduction: 2-(but-3-en-1-yl)cyclopentane.
Substitution: 2-(but-3-en-1-yl)cyclopentyl chloride.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1R,2S)-2-(but-3-en-1-yl)cyclopentan-1-ol exerts its effects depends on its specific interactions with molecular targets. For example, if used as a drug precursor, it may interact with enzymes or receptors in the body, leading to a cascade of biochemical reactions. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanol: A simpler analog without the butenyl group.
2-(but-3-en-1-yl)cyclopentane: Lacks the hydroxyl group.
Cyclopentanone: The oxidized form of cyclopentanol.
Uniqueness
(1R,2S)-2-(but-3-en-1-yl)cyclopentan-1-ol is unique due to the presence of both the butenyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
Molecular Formula |
C9H16O |
|---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
(1R,2S)-2-but-3-enylcyclopentan-1-ol |
InChI |
InChI=1S/C9H16O/c1-2-3-5-8-6-4-7-9(8)10/h2,8-10H,1,3-7H2/t8-,9-/m1/s1 |
InChI Key |
JGWISPYQYHUNPS-RKDXNWHRSA-N |
Isomeric SMILES |
C=CCC[C@@H]1CCC[C@H]1O |
Canonical SMILES |
C=CCCC1CCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


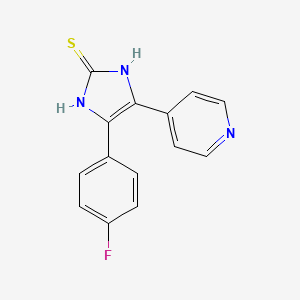
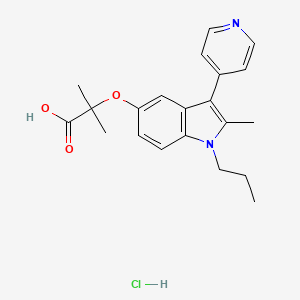
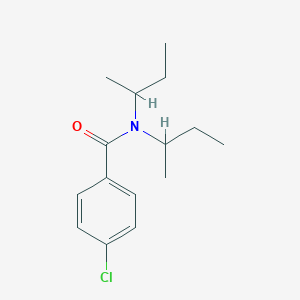

![2-[(9,10-Methanoanthracen-9(10H)-yl)methyl]morpholine](/img/structure/B8501928.png)
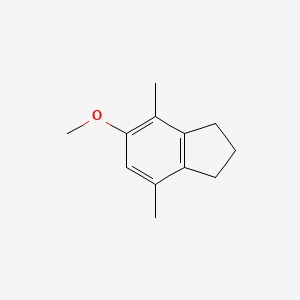

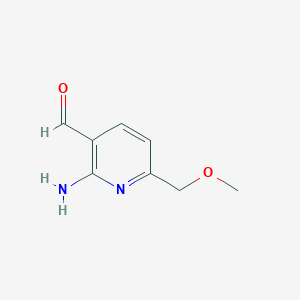
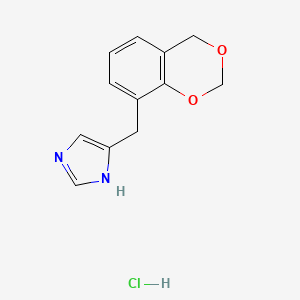
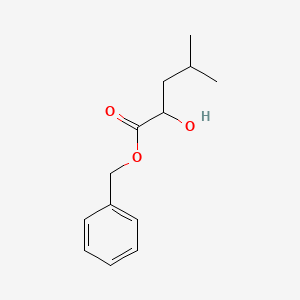
![2-[2-(3-Fluorophenyl)ethenyl]-6-methylpyrazine](/img/structure/B8501968.png)
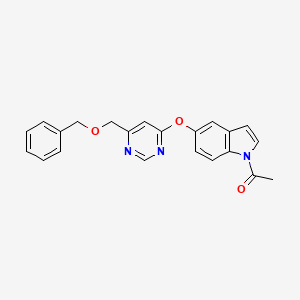
![4-[1-(1H-imidazol-1-yl)ethyl]benzenamine](/img/structure/B8501992.png)
